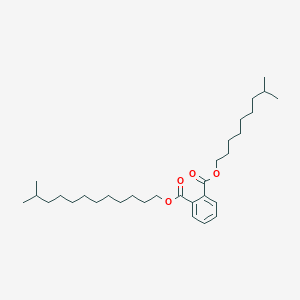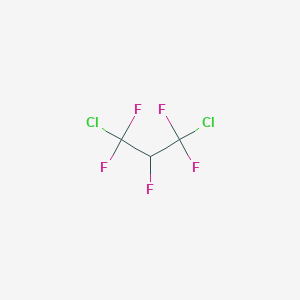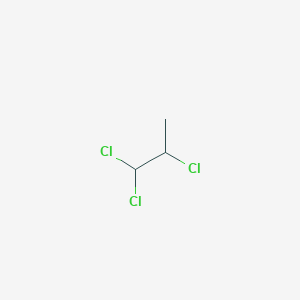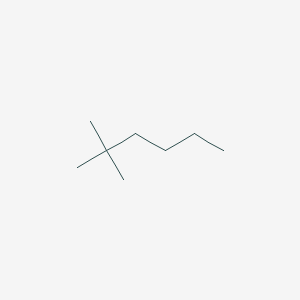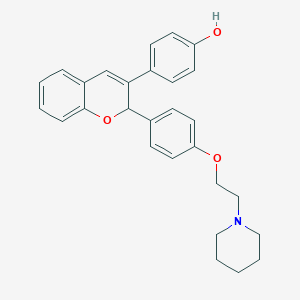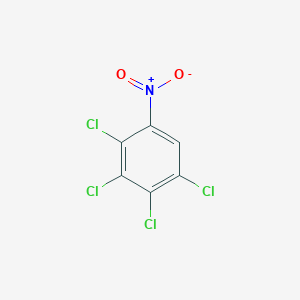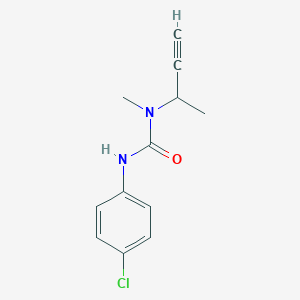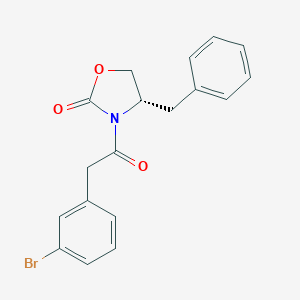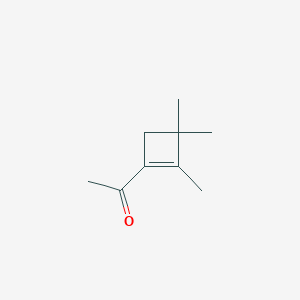
1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone, also known as TMCBE, is a cyclic ketone that has been widely used in scientific research. This compound has been found to have various biochemical and physiological effects, making it a popular choice for many laboratory experiments. In
Mecanismo De Acción
The mechanism of action of 1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone is not fully understood. However, it has been suggested that 1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone may act on various signaling pathways, including the NF-κB pathway, to exert its anti-cancer and anti-inflammatory effects. Additionally, 1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone may act as an antioxidant by scavenging free radicals and reducing oxidative stress.
Efectos Bioquímicos Y Fisiológicos
1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone has been found to have various biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and antioxidant properties, 1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone has been found to have neuroprotective effects, protecting neurons from damage. It has also been found to have anti-microbial properties, inhibiting the growth of certain bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone in lab experiments is its ability to inhibit cancer cell growth, making it a useful tool in cancer research. Additionally, 1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone has been found to have low toxicity, making it a safe compound to use in experiments. However, one limitation of using 1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone is its limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone. One area of research could focus on the development of new synthesis methods for 1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone, which may improve yields and reduce costs. Additionally, further research could explore the mechanism of action of 1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone, which may lead to the development of new treatments for cancer, inflammation, and oxidative stress. Finally, future research could investigate the potential use of 1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone in combination with other compounds, which may enhance its anti-cancer and anti-inflammatory effects.
Conclusion
In conclusion, 1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone is a cyclic ketone that has been widely used in scientific research due to its anti-cancer, anti-inflammatory, and antioxidant properties. This compound has various biochemical and physiological effects, making it a useful tool in many laboratory experiments. While there are limitations to the use of 1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone, such as its limited solubility in water, there are many future directions for research on this compound, which may lead to the development of new treatments for cancer, inflammation, and oxidative stress.
Métodos De Síntesis
The synthesis of 1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone can be achieved through several methods. One of the most common methods is the reaction of 1,3-cyclohexadiene with methyl vinyl ketone in the presence of a catalyst such as palladium. This method produces high yields of 1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone and is relatively simple to carry out.
Aplicaciones Científicas De Investigación
1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone has been used in various scientific research studies, including studies related to cancer, inflammation, and oxidative stress. 1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone has been found to have anti-cancer properties, inhibiting the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory properties, reducing inflammation in animal models. Additionally, 1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone has been shown to have antioxidant properties, protecting cells from oxidative stress.
Propiedades
Número CAS |
137189-86-7 |
|---|---|
Nombre del producto |
1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone |
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
1-(2,3,3-trimethylcyclobuten-1-yl)ethanone |
InChI |
InChI=1S/C9H14O/c1-6-8(7(2)10)5-9(6,3)4/h5H2,1-4H3 |
Clave InChI |
ALYPCDCBCMRXHF-UHFFFAOYSA-N |
SMILES |
CC1=C(CC1(C)C)C(=O)C |
SMILES canónico |
CC1=C(CC1(C)C)C(=O)C |
Sinónimos |
Ethanone, 1-(2,3,3-trimethyl-1-cyclobuten-1-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



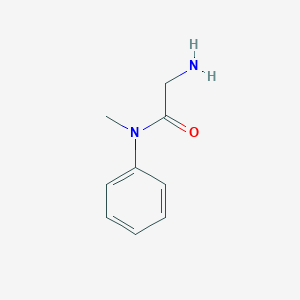
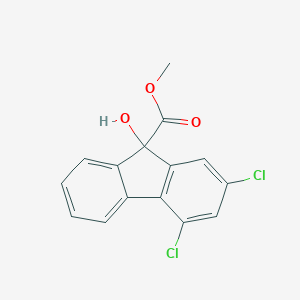

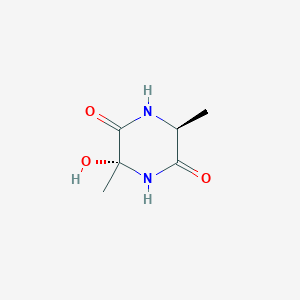
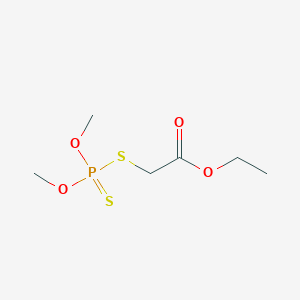
![2-[(3,4-Dimethoxyphenyl)methyl]isoindole-1,3-dione](/img/structure/B166539.png)
